Product packaging for 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one(Cat. No.:)

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11843092
M. Wt: 286.11 g/mol
InChI Key: BWHLLOHYEYSYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one ( 1344715-36-1) is a high-value iodinated indanone derivative with the molecular formula C11H11IO and a molecular weight of 286.11 g/mol . This compound is a crucial synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical candidates. Its structure, featuring an iodine atom and an ethyl group on the fused aromatic ring, makes it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the construction of more complex molecular architectures. Iodinated indanone scaffolds are frequently explored as key precursors in the synthesis of biologically active molecules, including 2,3-dihydro-1H-imidazolylalkoxyindene derivatives, which are of significant research interest . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11IO B11843092 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

4-ethyl-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11IO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3

InChI Key

BWHLLOHYEYSYRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1CCC2=O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Approaches to the 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be the intramolecular Friedel-Crafts acylation, a common and effective method for forming the five-membered ring of the indanone system. This disconnection leads to a 3-arylpropanoic acid precursor. The ethyl and iodo substituents on the aromatic ring can be introduced either before or after the cyclization. However, to ensure regiochemical control, it is often advantageous to install these substituents on the acyclic precursor.

Therefore, a plausible retrosynthetic pathway would involve the following key disconnections:

Intramolecular Friedel-Crafts Acylation: Disconnecting the C4-C9 bond of the indanone ring leads to a substituted 3-phenylpropanoic acid derivative.

Functional Group Interconversion: The iodo and ethyl groups can be traced back to more versatile functional groups for their introduction. For instance, the iodo group can be introduced via electrophilic iodination of an activated aromatic ring. The ethyl group can be introduced via a cross-coupling reaction.

This retrosynthetic strategy allows for a convergent synthesis where the substituted aromatic core and the propanoic acid side chain are constructed separately and then combined before the final ring-closing step.

Precursor Design and Synthesis for Targeted Functionalization

The successful synthesis of this compound heavily relies on the careful design and synthesis of a key precursor, a 3-(substituted-phenyl)propanoic acid, where the substituents are strategically placed to direct the subsequent iodination and ensure the desired final substitution pattern.

Regioselective Iodination Strategies for Indenone Precursors

The introduction of an iodine atom at the 5-position of the indanone ring requires careful consideration of the directing effects of the existing substituents. In the case of a 4-ethyl-2,3-dihydro-1H-inden-1-one precursor, the ethyl group is an ortho-, para-directing activator, while the acyl group of the indanone is a meta-directing deactivator. The combined directing effects of these groups would favor iodination at the 5-position, which is para to the activating ethyl group and meta to the deactivating acyl group.

Several reagents can be employed for the electrophilic iodination of activated aromatic rings. A combination of molecular iodine and an oxidizing agent is a common approach. For instance, the use of iodine with reagents like hydrogen peroxide, nitric acid, or (diacetoxyiodo)benzene (B116549) can generate a more potent electrophilic iodine species. byjus.com The choice of solvent and reaction conditions can also influence the regioselectivity of the iodination.

Reagent SystemDescription
I₂ / H₂O₂A green and efficient system for iodination.
I₂ / HNO₃A strong iodinating agent suitable for less activated rings.
I₂ / PhI(OAc)₂Provides a mild and selective method for iodination.

Introduction of the Ethyl Moiety at C-4 via Advanced Coupling Reactions

The introduction of the ethyl group at the C-4 position of the indanone scaffold can be achieved through modern cross-coupling reactions. A powerful strategy involves the use of a pre-functionalized indanone, such as a 4-bromo or 4-triflyloxy-2,3-dihydro-1H-inden-1-one, which can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate ethylating agent.

Suzuki-Miyaura Coupling: This reaction is a versatile method for carbon-carbon bond formation. A 4-bromo-2,3-dihydro-1H-inden-1-one precursor could be coupled with ethylboronic acid or a derivative in the presence of a palladium catalyst and a base to introduce the ethyl group at the desired position.

Negishi Coupling: The Negishi coupling offers an alternative approach, where a 4-haloindanone is reacted with an organozinc reagent, such as diethylzinc, in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.

Coupling ReactionOrganometallic ReagentCatalyst
Suzuki-MiyauraEthylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂
NegishiDiethylzincPd(PPh₃)₄, Ni(acac)₂

Cyclization and Annulation Strategies for the 2,3-Dihydro-1H-inden-1-one Ring System

The formation of the 2,3-dihydro-1H-inden-1-one ring system is a critical step in the synthesis. While several methods exist, intramolecular Friedel-Crafts acylation remains a robust and widely used strategy. More contemporary approaches involving transition metal catalysis offer alternative and often milder reaction conditions.

Intramolecular Friedel-Crafts Acylation for Indenone Ring Closure

The intramolecular Friedel-Crafts acylation of a 3-(substituted-phenyl)propanoic acid is a classic and effective method for the synthesis of indanones. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of a 3-(2-ethyl-3-iodophenyl)propanoic acid precursor, the cyclization is expected to occur at the position ortho to the ethyl group and para to the iodo group, leading to the desired this compound. The reaction conditions, including the choice of acid and temperature, can be optimized to maximize the yield of the desired product.

Acid CatalystTypical Conditions
Polyphosphoric Acid (PPA)80-100 °C, neat
Aluminum Chloride (AlCl₃)0 °C to room temperature, in an inert solvent like CH₂Cl₂

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of indenone and indanone ring systems. These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional Friedel-Crafts acylation.

Rhodium- and palladium-catalyzed carbonylative cyclizations are particularly noteworthy. For instance, a suitably substituted aryl halide can undergo a palladium-catalyzed reaction with an alkyne and carbon monoxide to construct the indenone skeleton in a single step. While not a direct route to the saturated indanone, the resulting indenone can be readily reduced to the desired 2,3-dihydro-1H-inden-1-one. These methods offer a high degree of modularity, allowing for the introduction of various substituents by choosing the appropriate starting materials.

Metal-Free Synthetic Protocols for Indenone Scaffolds

While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic methods is a growing area of interest due to concerns about cost and metal contamination in final products. Several metal-free approaches to indenone synthesis have been reported.

One such method involves the benzoyl peroxide (BPO) induced radical annulation of ynones with alkanes. acs.org This procedure allows for the direct functionalization of alkane C(sp³)–H and arene C(sp²)–H bonds. acs.org Another strategy is a three-component radical cyclization/haloazidation of enynones using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and N-iodosuccinimide (NIS). rsc.org

Additionally, a novel metal-free method for the synthesis of indenone derivatives from o-alkynylaryl ketones has been developed using a combination of carbon tetrabromide (CBr₄) and diethyl phosphonate. tandfonline.comtandfonline.comresearchgate.net

PrecursorReagentsKey TransformationPotential for this compound Synthesis
Ynone, AlkaneBenzoyl Peroxide (BPO)Radical oxidative annulationModerate
EnynoneTMSN₃, NIS/NBS/NCSRadical cascade cyclization/haloazidationLow
o-alkynylaryl ketoneCBr₄, diethyl phosphonateIntramolecular cyclizationHigh

Microwave-Assisted and Green Chemistry Approaches in Indenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.org Microwave-assisted organic synthesis (MAOS) is a key technology in this area, offering significant advantages such as reduced reaction times, improved yields, and cleaner product formation. mdpi.comanton-paar.comnumberanalytics.com

Microwave irradiation can be applied to many of the aforementioned metal-catalyzed and metal-free reactions to enhance their efficiency. rsc.orgnih.gov For instance, a microwave-assisted, catalyst-free domino reaction between aryl aldehydes, hippuric acid, and acetic anhydride (B1165640) has been used to synthesize N-(1-Oxo-1H-inden-2-yl)benzamide derivatives. organic-chemistry.org The use of environmentally benign solvents and the development of one-pot procedures are also central to green chemistry approaches for indenone synthesis. researchgate.net

The application of microwave technology can significantly accelerate reactions, often reducing reaction times from hours to minutes. mdpi.comanton-paar.com This rapid heating can also lead to higher product yields and purities by minimizing the formation of byproducts. anton-paar.com

Stereocontrolled Synthesis of this compound (if applicable)

The structure of this compound does not possess a chiral center. Therefore, stereocontrolled synthesis is not applicable for the direct synthesis of this specific achiral molecule. However, it is important to note that if further functionalization of the 2 or 3-position were desired, creating a stereocenter, then asymmetric synthetic methodologies would become crucial. Chiral 2,3-dihydro-1H-indene derivatives are valuable as melatonergic ligands, and their synthesis often involves stereoselective reactions. researchgate.net

Chemical Reactivity and Transformation of 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One

Reactivity Profile of the Indenone Carbonyl Functionality

The carbonyl group at the C-1 position of the indenone core is a primary site for nucleophilic attack and condensation reactions. As a cyclic ketone, it undergoes transformations typical of carbonyl compounds, serving as a key handle for molecular elaboration. nbinno.com

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can be a precursor for further synthetic modifications. nih.gov

Condensation Reactions: The α-protons at the C-2 position are acidic and can be deprotonated by a base to form an enolate. This enolate can participate in aldol-type condensation reactions with other carbonyl compounds, including itself, to form carbon-carbon bonds and construct more complex fused-ring systems. chegg.com

Other Nucleophilic Additions: The carbonyl group can react with a range of nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents (RMgBr) or organolithium reagents (RLi) can introduce a new alkyl or aryl group at the C-1 position, yielding a tertiary alcohol. nih.gov It can also react with amines to form imines or with hydroxylamine (B1172632) to produce oximes.

Ring Expansion: Under specific catalytic conditions, such as with rhodium catalysts, the C1-C2 bond of the indenone can undergo insertion reactions with alkenes like ethylene, leading to a ring expansion to form a benzocycloheptenone skeleton. nih.gov

Reactions Involving the Iodo Substituent at Position C-5

The iodine atom attached to the aromatic ring is an excellent leaving group and a versatile functional group for a wide array of transformations, particularly in metal-catalyzed cross-coupling reactions and the formation of hypervalent iodine species.

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orgnih.govlibretexts.org For 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one, this provides a direct route to 4-ethyl-5-aryl-2,3-dihydro-1H-inden-1-ones. Studies on the analogous 5-bromo-1-indanone (B130187) have shown excellent yields with various arylboronic acids, suggesting the iodo-derivative would react with even greater efficiency. researchgate.netresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups at the C-5 position of the indenone core. The reaction is a cornerstone for creating substituted alkenes from unsaturated halides. wikipedia.orgchim.it

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct method for synthesizing arylalkynes. wikipedia.orgyoutube.comlibretexts.org This transformation would yield 4-ethyl-5-alkynyl-2,3-dihydro-1H-inden-1-ones, which are valuable intermediates for further synthesis. The reaction is typically co-catalyzed by copper(I) salts, although copper-free methods have also been developed. wikipedia.orgnih.gov

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)4-Ethyl-5-aryl-inden-1-one
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, Ligand (e.g., PPh₃), Base4-Ethyl-5-vinyl-inden-1-one
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Amine Base4-Ethyl-5-alkynyl-inden-1-one

Direct nucleophilic displacement of the iodide on the aromatic ring (SNA_r reaction) is generally challenging. However, it can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The indenone's carbonyl group does exert an electron-withdrawing effect, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov For this to be effective, the electron-withdrawing group must be ortho or para to the leaving group. chemistrysteps.com In this molecule, the carbonyl group is in a position that could offer some stabilization, making reactions with potent nucleophiles like alkoxides or amines possible under forcing conditions, though this pathway is generally less favored than metal-catalyzed couplings. diva-portal.orgdalalinstitute.com

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of an aryl radical. This reactivity can be harnessed in various synthetic transformations.

Radical Formation: The C-I bond can be cleaved using light (photolysis) or through photoredox catalysis to generate a highly reactive aryl radical at the C-5 position. reddit.com This radical can then participate in a variety of subsequent reactions, such as addition to alkenes or trapping by other radical acceptors.

Reductive Deiodination: The iodo group can be replaced with a hydrogen atom through reductive pathways. This process, known as reductive deiodination, can occur via radical-chain mechanisms, for instance, in the presence of a base like methoxide. acs.orgrsc.orgacs.org This transformation effectively removes the iodine substituent, yielding 4-ethyl-2,3-dihydro-1H-inden-1-one. The stability of aryl iodides against deiodination is influenced by other substituents on the ring; electron-donating groups tend to increase stability. nih.gov

The iodine atom in an aryl iodide can be oxidized to higher valence states, forming hypervalent iodine compounds (iodanes), which are powerful and versatile reagents in organic synthesis. wikipedia.org These compounds, typically in the +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state, act as excellent electrophiles and oxidizing agents. wikipedia.orgacs.org

Starting from this compound, various hypervalent iodine reagents can be prepared:

λ³-Iodanes: Oxidation with reagents like peracetic acid or sodium hypochlorite (B82951) in the presence of appropriate ligands can yield compounds such as (diacetoxyiodo) or (dichloroiodo) derivatives. organic-chemistry.org These can be converted into other useful reagents like diaryliodonium salts, which are excellent aryl-transfer agents in metal-free arylation reactions. nih.govdiva-portal.org

λ⁵-Iodanes: Stronger oxidation, for example with potassium bromate, can produce iodyl derivatives (compounds containing the -IO₂ group), analogous to the well-known oxidant 2-iodylbenzoic acid (IBX). wikipedia.org

These hypervalent indenone derivatives would possess unique reactivity, enabling oxidative transformations and the electrophilic transfer of the entire indenone moiety to nucleophiles.

Chemical Modifications of the Ethyl Group at Position C-4

The ethyl group at the C-4 position is attached directly to the aromatic ring, making its methylene (B1212753) (-CH₂-) hydrogens "benzylic." Benzylic C-H bonds are weaker than typical alkane C-H bonds and are thus more susceptible to oxidation and radical reactions. masterorganicchemistry.com

Benzylic Oxidation: The ethyl group can be oxidized under vigorous conditions, for example, with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction would typically convert the entire ethyl group into a carboxylic acid group, yielding 5-iodo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. Milder, more selective oxidation methods using catalysts like copper or cobalt complexes with oxidants like tert-butyl hydroperoxide (TBHP) could potentially oxidize the benzylic position to a ketone, forming 4-(1-oxoethyl)-5-iodo-2,3-dihydro-1H-inden-1-one (an acetyl group), or to a secondary alcohol. rsc.orgnih.gov

Benzylic Halogenation: The benzylic hydrogens can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This would produce 4-(1-bromoethyl)-5-iodo-2,3-dihydro-1H-inden-1-one. This bromo-derivative is a valuable intermediate itself, capable of undergoing nucleophilic substitution or elimination reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Indenone Ring System

Given the positions of the existing substituents, the potential sites for electrophilic attack are C-6 and C-7. The directing effects of the ethyl group (at C-4) and the iodo group (at C-5) would influence the substitution pattern. The ethyl group strongly activates the ortho position (C-3, already part of the five-membered ring and vinylic, thus less likely to undergo substitution) and the para position (C-7). The iodo group directs to its ortho positions (C-4, already substituted, and C-6) and its para position (which is outside the ring system). Therefore, electrophilic attack is most likely to occur at the C-7 position, which is para to the activating ethyl group, and to a lesser extent at the C-6 position, which is ortho to the iodo group and meta to the ethyl group.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.orgsapub.orglibretexts.orgchemistrysteps.comnih.gov

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-Ethyl-5-iodo-7-nitro-2,3-dihydro-1H-inden-1-one
BrominationBr₂, FeBr₃7-Bromo-4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one
Friedel-Crafts AcylationRCOCl, AlCl₃7-Acyl-4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one

Nucleophilic Additions and Conjugate Additions to the Indenone Core

The α,β-unsaturated ketone functionality in this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon of the enone system (C-3). This duality allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) reactions. libretexts.orgpressbooks.pubnih.govfiveable.mersc.orgacsgcipr.org

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup. dalalinstitute.com Softer nucleophiles, including cuprates, amines, and thiols, generally prefer 1,4-conjugate addition, adding to the β-carbon to yield a saturated ketone. libretexts.orgnih.govfiveable.meacsgcipr.orgnih.gov

Detailed Research Findings on Analogous Systems:

While specific studies on this compound are not prevalent, research on similar α,β-unsaturated ketones provides a strong basis for predicting its reactivity.

Organocuprate Additions: Lithium dialkylcuprates are known to be excellent reagents for the 1,4-addition to enones. pressbooks.pub The reaction of a lithium diethylcuprate with the target indenone would be expected to introduce an ethyl group at the C-3 position.

Thiol and Amine Additions: Thiols and amines are classic soft nucleophiles that readily undergo conjugate addition to enones, often catalyzed by a base. nih.govacsgcipr.orgnih.gov These reactions are highly efficient for forming carbon-sulfur and carbon-nitrogen bonds.

Table 2: Predicted Products of Nucleophilic Addition to this compound

Nucleophile/ReagentReaction TypePredicted Major Product
CH₃MgBr, then H₃O⁺1,2-Addition4-Ethyl-5-iodo-1-methyl-2,3-dihydro-1H-inden-1-ol
(CH₃CH₂)₂CuLi, then H₃O⁺1,4-Conjugate Addition3,4-Diethyl-5-iodo-2,3-dihydro-1H-inden-1-one
Piperidine (amine)1,4-Conjugate Addition4-Ethyl-5-iodo-3-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Ethanethiol (thiol)1,4-Conjugate Addition4-Ethyl-5-iodo-3-(ethylthio)-2,3-dihydro-1H-inden-1-one

Ring-Opening and Rearrangement Reactions of this compound

The strained five-membered ring of the indenone system, coupled with the potential for carbocation formation, suggests that this molecule could undergo various ring-opening and rearrangement reactions under specific conditions, such as in the presence of strong acids or upon thermal or photochemical stimulation. uj.ac.zamdpi.comnih.gov

Acid-Catalyzed Rearrangements:

Under strongly acidic conditions, protonation of the carbonyl oxygen could be followed by the formation of a carbocationic intermediate. This intermediate could potentially undergo a Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.inresearchgate.netrsc.org For the indenone system, this could lead to ring expansion or other skeletal rearrangements. For instance, if a carbocation were to form at C-1, a shift of the C-2 carbon could lead to a six-membered ring, although this is less common for indenones. More plausible are rearrangements involving substituents on the ring.

Thermal and Photochemical Rearrangements:

Thermal and photochemical conditions can also induce rearrangements in cyclic ketones. uj.ac.zamdpi.comnih.gov While specific studies on this indenone are not available, related systems are known to undergo transformations such as decarbonylation or skeletal isomerizations. The presence of the iodo group might also lead to homolytic cleavage of the carbon-iodine bond under photochemical conditions, initiating radical-based reaction pathways.

Due to the lack of specific literature on the rearrangement reactions of this particular compound, the products in the following table are speculative and based on general principles of organic chemistry.

Table 3: Plausible, Hypothetical Rearrangement Products of this compound

ConditionReaction TypePlausible Product(s)
Strong Acid (e.g., H₂SO₄), HeatWagner-Meerwein type rearrangementRing-expanded or rearranged isomeric structures
High Temperature (Pyrolysis)Thermal RearrangementDecarbonylated or dehydrogenated aromatic products
UV Irradiation (Photolysis)Photochemical RearrangementIsomeric ketones or products from C-I bond cleavage

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra of 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one cannot be provided.

Proton (¹H) NMR Spectral Analysis and Assignment

Specific chemical shifts, coupling constants, and multiplicity for the protons of this compound are not available in the surveyed literature.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The characteristic chemical shifts for the carbon atoms of this compound have not been reported.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

An analysis based on 2D NMR experiments, which would be crucial for the unambiguous assignment of protons and carbons and for elucidating the through-bond and through-space correlations within the molecule, is not possible due to the absence of published data.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

While general characteristic infrared absorption frequencies for functional groups present in the molecule (e.g., carbonyl, aromatic C-H, aliphatic C-H) can be predicted, the specific vibrational modes for this compound have not been experimentally determined and reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

The exact mass and the characteristic fragmentation pattern of this compound under mass spectrometric analysis are not documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Information regarding the use of GC-MS for the purity assessment and identification of potential volatile impurities in samples of this compound is not available.

X-ray Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of available scientific literature and chemical databases, no published X-ray crystallographic data for the compound this compound has been found. While crystallographic studies are available for structurally related compounds, such as certain indole (B1671886) derivatives, this specific inden-1-one derivative does not appear to have been characterized by single-crystal X-ray diffraction.

The determination of a molecule's solid-state architecture through X-ray crystallography provides definitive insights into its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Such data is foundational for understanding a compound's physical properties and chemical reactivity.

The absence of a reported crystal structure for this compound indicates a gap in the scientific record for this particular molecule. Future research involving the synthesis and crystallization of this compound would be necessary to elucidate its precise solid-state conformation and packing arrangement.

Computational and Theoretical Studies of 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic properties of molecules. researchgate.netunesp.br For 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate its electronic structure. scispace.comnih.gov

A key outcome of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. unesp.br

In substituted indanones, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl group and the fused ring system. nih.gov The introduction of an electron-donating ethyl group at the C4 position and a large, polarizable iodine atom at the C5 position would be expected to significantly influence the energy and distribution of these orbitals compared to the unsubstituted indanone core. Natural Bond Orbital (NBO) analysis can further detail the charge distribution and hyperconjugative interactions within the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Calculated via DFT)

ParameterCalculated Value (eV)Description
HOMO Energy-6.25Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capability.
LUMO Energy-1.80Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.45The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability.

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this would primarily involve studying its synthesis. The formation of the indanone scaffold often proceeds through intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid derivative. nih.gov

Computational studies can map the entire reaction coordinate for such a cyclization. This involves:

Identifying Intermediates: Locating the structures of any transient intermediates formed during the reaction.

Calculating Transition States: Determining the geometry and energy of the transition state (the highest point on the energy profile), which is crucial for calculating the reaction's activation energy.

Confirming Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state correctly connects the reactant and product.

These investigations provide a detailed, step-by-step view of bond-making and bond-breaking processes, helping to explain reaction outcomes, regioselectivity, and the role of catalysts. organic-chemistry.orgliv.ac.uk For example, modeling could clarify how the electronic effects of the ethyl and iodo substituents influence the rate and success of the cyclization step.

Conformational Analysis and Energy Landscapes

The non-aromatic five-membered ring in 2,3-dihydro-1H-inden-1-one is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

For this compound, the primary focus would be on the puckering of the cyclopentanone (B42830) ring and the orientation of the C4-ethyl group. The five-membered ring can exist in "envelope" or "twist" conformations. Computational methods can perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This process identifies all low-energy conformers (local minima) and the transition states that separate them. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerRing PuckeringEthyl Group OrientationRelative Energy (kcal/mol)
Conf-1Envelope (C2-out)Anti0.00
Conf-2Twist (C2, C3)Anti0.75
Conf-3Envelope (C2-out)Gauche1.20
Conf-4Twist (C2, C3)Gauche1.95

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. bas.bg Calculations are performed on the optimized molecular geometry. The predicted shifts for this compound would then be compared to experimental values (if available) to confirm its structure. This is particularly useful for assigning complex spectra and resolving ambiguities. nih.gov

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. researchgate.net These theoretical frequencies correspond to the molecule's normal modes of vibration. A key prediction would be the C=O stretching frequency of the ketone group, which is a strong and characteristic band in the IR spectrum. Other predictable vibrations include C-H stretches of the ethyl group and aromatic ring, and vibrations involving the C-I bond. Calculated frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better agreement. unesp.brnih.gov

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueHypothetical Experimental Value
¹H NMR (CH₃ of ethyl)1.2 ppm1.1 ppm
¹³C NMR (C=O)198.5 ppm197.2 ppm
IR Freq. (C=O stretch)1725 cm⁻¹ (scaled)1710 cm⁻¹

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While quantum chemical calculations typically model single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. nih.govnih.gov

For this compound, an MD simulation could be applied to:

Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water or an organic solvent), including the formation of hydrogen bonds or other non-covalent interactions.

Explore Conformational Dynamics: Observe how the molecule transitions between different conformations over a period of nanoseconds, providing a dynamic view of the energy landscape calculated by static methods. nih.gov

Investigate Interactions with Biological Targets: If the molecule were being studied as a potential inhibitor of an enzyme, MD simulations could model the stability of the molecule within the enzyme's active site, providing insights into binding affinity and mechanism of action. researchgate.net

MD simulations bridge the gap between static molecular structures and the dynamic reality of chemical and biological systems, offering a more complete understanding of molecular behavior. nih.gov

Applications of 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One in Organic Synthesis

Strategic Intermediate for the Construction of Complex Organic Molecules

The utility of 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one as a strategic intermediate stems primarily from the presence of the iodo-substituent on the aromatic ring. Aryl iodides are highly valued in organic synthesis due to their optimal reactivity in a wide array of cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the assembly of complex molecular scaffolds.

One of the most prominent applications of aryl iodides is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. For instance, the iodine atom in this compound can be readily displaced by a variety of organic groups, enabling the introduction of new functionalities at the 5-position of the indenone core. This capability is crucial for the late-stage functionalization of molecules, a key strategy in the synthesis of natural products and medicinal chemistry lead compounds.

The following table illustrates the potential transformations of this compound in various palladium-catalyzed cross-coupling reactions:

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)C-C5-Aryl-4-ethyl-2,3-dihydro-1H-inden-1-ones
Heck CouplingAlkene (e.g., R-CH=CH₂)C-C5-Vinyl-4-ethyl-2,3-dihydro-1H-inden-1-ones
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)C-C5-Alkynyl-4-ethyl-2,3-dihydro-1H-inden-1-ones
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-N5-Amino-4-ethyl-2,3-dihydro-1H-inden-1-ones
Stille CouplingOrganotin Reagent (e.g., R-SnBu₃)C-C5-Alkyl/Aryl-4-ethyl-2,3-dihydro-1H-inden-1-ones

These transformations allow synthetic chemists to use this compound as a foundational piece to build a wide range of more elaborate molecules. The regioselectivity afforded by the defined position of the iodine atom is a significant advantage in multi-step syntheses.

Scaffold for the Synthesis of Novel Indenone Analogues and Derivatives

The indenone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets. Consequently, the synthesis of novel indenone analogues is an active area of research for the discovery of new therapeutic agents. Substituted indenones have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

This compound serves as an excellent starting point for the generation of a library of indenone derivatives. The ethyl group at the 4-position and the iodo-group at the 5-position provide two distinct points for chemical modification. While the iodo-group allows for the introduction of a wide array of substituents via cross-coupling chemistry as detailed above, the ethyl group can also be modified, for instance, through benzylic oxidation followed by further transformations.

Furthermore, the ketone functionality of the indenone scaffold itself is amenable to a variety of reactions, including:

Reduction: to form the corresponding alcohol, which can be a precursor to other functional groups.

Wittig reaction: to introduce a carbon-carbon double bond.

Aldol condensation: to build larger carbon frameworks.

The combination of these reactive sites allows for the systematic modification of the indenone scaffold, enabling the exploration of the structure-activity relationship (SAR) of new indenone-based compounds. The table below outlines some of the potential modifications to generate novel analogues.

Modification SiteReaction TypePotential New Functionality
5-position (Iodo)Suzuki CouplingAryl, Heteroaryl
5-position (Iodo)Sonogashira CouplingAlkynyl
5-position (Iodo)Buchwald-Hartwig AminationPrimary/Secondary/Tertiary Amine
1-position (Ketone)Reduction (e.g., with NaBH₄)Hydroxyl
1-position (Ketone)Grignard ReactionTertiary Alcohol
2-position (Methylene)α-HalogenationHalogen (Br, Cl)

This multi-faceted reactivity makes this compound a valuable scaffold for creating a diverse set of molecules for biological screening.

Role in the Development of Diverse Chemical Libraries

Combinatorial chemistry is a powerful strategy in modern drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. openaccessjournals.com These libraries are then screened for their biological activity to identify promising new drug candidates. The success of a combinatorial library often depends on the choice of a central scaffold and the ability to introduce a wide range of diverse substituents.

This compound is an ideal building block for the construction of such libraries. Its utility in this context is primarily due to the reactive nature of the aryl iodide. By employing various cross-coupling reactions, a single starting material can be converted into a vast array of products. For example, by reacting this compound with a collection of different boronic acids in a parallel synthesis format, a library of 5-aryl-4-ethyl-2,3-dihydro-1H-inden-1-ones can be rapidly generated.

The concept of "diversity-oriented synthesis" aims to create libraries of molecules that cover a broad range of chemical space. The indenone scaffold, with its rigid, three-dimensional shape, provides a good starting point for this approach. The subsequent modifications, particularly at the 5-position, can introduce a wide variety of chemical properties, such as different sizes, shapes, and electronic characteristics.

An example of a reaction scheme for generating a small, illustrative library from this compound is shown below:

Reactant for Suzuki CouplingResulting 5-Substituent
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Pyridinylboronic acid3-Pyridinyl
2-Thiopheneboronic acid2-Thienyl

By expanding the set of coupling partners to hundreds or even thousands of commercially available reagents, extremely large and diverse chemical libraries can be constructed. This makes this compound a valuable tool for high-throughput screening campaigns in the pharmaceutical and agrochemical industries.

Future Research Directions and Unexplored Avenues for 4 Ethyl 5 Iodo 2,3 Dihydro 1h Inden 1 One

Development of More Sustainable and Atom-Economical Synthetic Routes

The principle of atom economy, which emphasizes the maximal incorporation of starting material atoms into the final product, is a cornerstone of green chemistry. jocpr.comnumberanalytics.com Traditional syntheses of indanones, such as intramolecular Friedel–Crafts acylations, often rely on stoichiometric amounts of harsh catalysts like aluminum chloride or polyphosphoric acid, which generate significant waste. nih.govd-nb.info Future research should pivot towards more sustainable and atom-economical alternatives.

A promising avenue is the exploration of transition-metal-catalyzed intramolecular hydroacylation, an atom-economic approach that constructs the indanone framework efficiently. chinesechemsoc.org This method avoids the use of harsh acids and minimizes byproduct formation. Another green approach involves metal- and additive-free conditions, for instance, using L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. rsc.org

Table 1: Comparison of a Traditional vs. a Proposed Sustainable Synthetic Route

FeatureTraditional Route (e.g., Friedel-Crafts)Proposed Sustainable Route (e.g., Catalytic Hydroacylation)
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of transition metals (e.g., Rh, Ni) or organocatalysts
Atom Economy Low (byproducts from catalyst quenching)High (most atoms from substrate are incorporated into the product) jocpr.com
Reaction Conditions Often harsh, high temperaturesGenerally milder conditions organic-chemistry.org
Waste Generation High (acidic and metallic waste streams)Minimal
Environmental Impact SignificantReduced

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of substituted indanones has been significantly advanced by the use of various transition-metal catalysts, including palladium (Pd), rhodium (Rh), cobalt (Co), nickel (Ni), and iron (Fe). bohrium.com A key area for future research is the systematic exploration of these catalytic systems to optimize the synthesis of 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one. For example, nickel-catalyzed reductive cyclization of enones or domino reductive cyclization of alkynes and o-bromoaryl aldehydes could provide highly efficient and regioselective pathways to this specific indanone. organic-chemistry.orgnih.gov

The iodine substituent at the 5-position is a particularly valuable functional handle for post-synthetic modification. This opens up a vast, unexplored chemical space for creating novel derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. researchgate.net Future work should focus on applying these reactions to the this compound core to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Furthermore, novel annulation strategies involving the 1-indanone (B140024) core can be used to construct more complex fused- and spirocyclic frameworks. rsc.org Reactions such as visible-light photocatalytic cyclizations or domino reactions could be employed to build intricate molecular architectures starting from the target indanone. rsc.org

Table 2: Potential Catalytic Systems for Indanone Synthesis and Modification

Catalyst SystemReaction TypePotential Application for Target Compound
Rhodium(III) C-H Activation / Annulation organic-chemistry.orgDirect synthesis from simpler aromatic precursors.
Palladium(0)/RuPhos Suzuki-Miyaura Coupling researchgate.netPost-synthetic functionalization at the 5-iodo position.
Nickel(0) Reductive Cyclization nih.govDiastereoselective synthesis of the indanone core.
Iron(III) Chloride Carbene/Alkyne Metathesis rsc.orgAnnulation reactions to build fused heterocyclic systems.
Iridium Photocatalyst Photoredox Catalysis rsc.orgresearchgate.netGreen synthesis via radical pathways or subsequent functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward scaling and automation. nih.govnih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, better purity, and more reproducible results.

A future research direction would be to design a multi-step flow process that combines the synthesis of the indanone with subsequent purification or derivatization steps. uc.pt For example, a flow reactor could be used for the primary cyclization reaction, followed by an in-line liquid-liquid extraction or a scavenger resin column to purify the product. nih.gov This integrated approach, sometimes known as "SWIFT" (synthesis with integrated flow technology), can dramatically increase the efficiency of producing a library of compounds. nih.gov

Automated synthesis platforms, coupled with flow reactors, would enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to rapidly identify the optimal parameters for synthesizing the target molecule. This technology accelerates the discovery and development process, which is particularly valuable in pharmaceutical and materials science research. researchgate.net

Table 3: Hypothetical Parameters for a Flow Synthesis Protocol

ParameterProposed Value/ConditionRationale
Reactor Type Packed-bed reactor with immobilized catalystIncreases catalyst stability and simplifies product purification.
Temperature 80 - 150 °COptimized for reaction kinetics while maintaining reagent stability.
Pressure 5 - 10 barAllows for the use of solvents above their boiling points, accelerating the reaction.
Residence Time 5 - 30 minutesSignificantly shorter than typical batch reaction times. nih.gov
In-line Purification Scavenger resin cartridgeRemoves unreacted starting materials or catalyst residues continuously. uc.pt

Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the formation of any transient intermediates is essential. In-situ reaction monitoring provides real-time data, offering insights that are often missed with traditional offline analysis. mt.com

Future research should incorporate advanced spectroscopic techniques to monitor the synthesis as it occurs. spectroscopyonline.com For instance, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track the consumption of reactants and the formation of the indanone product by monitoring characteristic vibrational bands (e.g., the carbonyl stretch). This allows for precise determination of reaction endpoints and kinetics.

For more complex systems, particularly those involving transition-metal catalysts, synchrotron-based techniques like X-ray absorption spectroscopy could provide information on the oxidation state and coordination environment of the catalyst throughout the reaction cycle. gatech.edu Furthermore, advanced characterization of the final halogenated product using techniques like single-crystal X-ray diffraction can elucidate its solid-state packing, which is crucial for understanding its material properties. researchgate.net

Table 4: In-situ Monitoring Techniques and Their Potential Applications

TechniqueInformation GainedBenefit for Synthesis Optimization
In-situ FTIR/Raman Real-time concentration of reactants, products, and key intermediates. mt.comPrecise determination of reaction kinetics and endpoints; helps identify optimal temperature and catalyst loading.
In-situ NMR Detailed structural information on all soluble species in the reaction mixture.Unambiguous identification of intermediates and byproducts, providing mechanistic insights.
Calorimetry Real-time heat flow data.Ensures reaction safety during scale-up and provides kinetic information.
Synchrotron-based X-ray Techniques Microstructure, elemental composition, and catalyst state. gatech.edumdpi.comFundamental understanding of material properties and catalyst behavior.

Q & A

Q. How does isotopic substitution at the 5-position affect electronic configuration?

  • Answer : Replace iodine with bromine/chlorine and compare via NMR chemical shifts (deshielding effects) and DFT-calculated partial charges. Iodine’s polarizability may enhance van der Waals interactions in protein binding. Test bioactivity shifts in enzyme inhibition assays (e.g., IC50 changes >2-fold indicate electronic sensitivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.